6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide
Overview
Description
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid tert-butylamide (6-BOMQC-3-CBA) is an important synthetic compound in the field of organic chemistry. It is a quinoline derivative and has gained attention due to its diverse applications in scientific research. This compound has been used as a ligand in organometallic chemistry, as a catalyst in organic synthesis, and as a reagent in biochemistry. In addition, 6-BOMQC-3-CBA has been used as a model compound to study the mechanism of action of various biological processes.
Scientific Research Applications
Antituberculosis Agents
Research on quinoxaline derivatives has shown promising antituberculosis activity. The structure-activity relationship studies suggest that substituents on the quinoxaline nucleus significantly affect in vitro activity against Mycobacterium tuberculosis. Specific substituents in the carboxylate group, such as benzyl and ethyl, improve antituberculosis activity, demonstrating the potential of quinoxaline derivatives as leads for developing new antituberculosis agents (Jaso et al., 2005).
Synthetic Methodologies
The synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, through cyclization of arylation products, illustrates the versatility of quinoline derivatives in synthetic chemistry. This approach demonstrates the potential for creating complex quinoline-based structures that may have applications in drug development and organic synthesis (Ture et al., 2011).
Antifolate Agents
Quinazoline derivatives, through synthesis of oligo(L-gamma-glutamyl) conjugates, have been explored for their inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis. This research highlights the potential of quinazoline and related compounds in the development of anticancer and antimetabolite drugs (Pawełczak et al., 1989).
Curare Alkaloids and Isoquinolines
Studies on tetrahydroisoquinolines and curare alkaloids reveal the chemical diversity and biological activity of these compounds. The research into their synthesis, reactions, and potential as bioactive molecules contributes to our understanding of their role in medicinal chemistry and drug design (Voronin et al., 1969).
properties
IUPAC Name |
N-tert-butyl-7-methoxy-2-methyl-6-phenylmethoxyquinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-18(22(26)25-23(2,3)4)11-17-12-21(20(27-5)13-19(17)24-15)28-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJOEVAYVCGATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=N1)OC)OCC3=CC=CC=C3)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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